2-Chloro-4-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95%
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Overview
Description
2-Chloro-4-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95% (2-CFMCP) is an organic compound belonging to the class of phenols. It is an important intermediate in the synthesis of pharmaceuticals and other compounds. It is also used as an intermediate in the synthesis of various organic compounds. 2-CFMCP is an important tool in the laboratory due to its versatile chemical reactivity and low toxicity.
Mechanism of Action
2-Chloro-4-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95% is an important intermediate in the synthesis of various organic compounds. The mechanism of action of 2-Chloro-4-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95% involves the reaction of the phenol group with a base, such as sodium hydroxide, to form a phenoxide ion. The phenoxide ion then reacts with the 4-methoxycarbonylphenyl bromide to form the desired product.
Biochemical and Physiological Effects
2-Chloro-4-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95% has low toxicity and is not known to have any adverse effects on humans or animals. It is not known to have any effect on biochemical or physiological processes.
Advantages and Limitations for Lab Experiments
2-Chloro-4-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95% is a versatile compound and is an important tool for laboratory experiments. It has a high yield and is easy to use. However, it is not suitable for use in experiments involving high temperatures or extreme pH levels.
Future Directions
There are many potential future directions for the use of 2-Chloro-4-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95%. It can be used to synthesize various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It can also be used to study the mechanism of action of certain enzymes and as a starting material for the synthesis of other compounds. Additionally, it can be used to synthesize polymers and as a catalyst in organic synthesis. Finally, it can be used to synthesize new compounds with improved properties.
Synthesis Methods
2-Chloro-4-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95% is synthesized through a two-step process. The first step involves the reaction of 2-chloro-4-fluorophenol with 4-methoxycarbonylphenyl bromide in the presence of a base such as sodium hydroxide. The second step is the reaction of the product of the first step with a base such as potassium carbonate. This reaction produces 2-Chloro-4-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95% in 95% yield.
Scientific Research Applications
2-Chloro-4-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95% has been used in various scientific research applications. It has been used to synthesize various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used to study the mechanism of action of certain enzymes and as a starting material for the synthesis of other compounds.
properties
IUPAC Name |
methyl 4-(3-chloro-4-hydroxyphenyl)-3-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-14(18)9-2-4-10(12(16)7-9)8-3-5-13(17)11(15)6-8/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHKLHMWIIFAJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC(=C(C=C2)O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686116 |
Source
|
Record name | Methyl 3'-chloro-2-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50686116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-fluoro-4-methoxycarbonylphenyl)phenol | |
CAS RN |
1261921-49-6 |
Source
|
Record name | Methyl 3'-chloro-2-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50686116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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